5,5-Dimethylpyrrolidin-3-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylpyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-5(8)4-7-6/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSXVWHVLDJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Pyrrolidinone Derivatives As Key Heterocyclic Building Blocks
Pyrrolidinone derivatives represent a class of five-membered nitrogen-containing lactams that are integral to the field of medicinal chemistry and drug discovery. rsc.org Their prevalence in a wide array of biologically active compounds has earned them the designation of "privileged scaffolds"—a term used to describe molecular structures that are capable of binding to multiple biological targets. nih.govfrontiersin.org The inherent structural features of the pyrrolidinone ring, including its sp3-hybridized carbon atoms and the presence of a hydrogen bond donor/acceptor amide group, allow for the creation of diverse and three-dimensionally complex molecules. rsc.org This structural versatility is a key reason why the pyrrolidinone motif is found in numerous natural products and synthetic pharmaceuticals.
The strategic functionalization of the pyrrolidinone ring enables chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. This has led to the development of a vast library of pyrrolidinone-based compounds with a wide spectrum of biological activities, including anticancer, antiviral, and central nervous system-modulating effects.
Academic Significance and Research Trajectory of the 5,5 Dimethylpyrrolidin 3 One Framework
Established Synthetic Pathways to the this compound Core
The construction of the fundamental this compound structure relies on well-established synthetic strategies, primarily involving alkylation-based annulation and cyclocondensation reactions.
Alkylation-Based Annulation Strategies
Alkylation-based annulation strategies are a cornerstone for the synthesis of pyrrolidinone rings. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond through an alkylation step, followed by an intramolecular cyclization to form the lactam ring. A common approach involves the alkylation of an enolate or a related nucleophile, followed by a subsequent ring-closing reaction. rsc.org For instance, the enolate derived from a β-amino ester can be alkylated with a suitable electrophile, and the resulting intermediate can then undergo intramolecular aminolysis to furnish the pyrrolidinone ring. The presence of the gem-dimethyl group at the 5-position can be introduced by using a starting material already containing this moiety or by a subsequent gem-dialkylation.
Another notable annulation strategy involves the reaction of 1,3-azadienes with succinic anhydride (B1165640) to produce allylic 2-oxopyrrolidines. rsc.org This method is chemoselective, efficient, and allows for the creation of multiple contiguous stereocenters. rsc.org The scalability of this reaction further enhances its utility, providing opportunities for post-synthetic diversification. rsc.org
Cyclocondensation and Ring-Forming Reactions towards Pyrrolidinone Ring Systems
Cyclocondensation reactions offer a direct and efficient route to the pyrrolidinone ring system by combining two or more components in a single step. These reactions often involve the formation of multiple bonds and can be catalyzed by acids, bases, or metal catalysts. A classic example is the Paal-Knorr pyrrole (B145914) synthesis, which can be adapted for the synthesis of pyrrolidinones.
More contemporary methods utilize multicomponent reactions (MCRs) to construct polysubstituted pyrrolidinones in a one-pot fashion. rsc.orgmindat.org For example, the reaction of an amine, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) can be catalyzed by citric acid under ultrasound irradiation to afford substituted 3-pyrrolin-2-ones in high yields. rsc.orgrsc.org This approach is lauded for its operational simplicity, clean reaction profile, and adherence to the principles of green chemistry. rsc.org The proposed mechanism involves the initial formation of an imine from the aldehyde and amine, followed by the addition of the enolate of diethyl acetylenedicarboxylate and subsequent intramolecular cyclization. rsc.org
Microwave-assisted cyclocondensation of β-enaminodiketones with amines has also been reported for the synthesis of pyrrolidine-2,3,5-triones, demonstrating the versatility of cyclocondensation strategies in accessing diverse pyrrolidinone scaffolds. grafiati.com
Contemporary Cascade and Multicomponent Synthesis of Substituted this compound Derivatives
Modern synthetic chemistry has seen a surge in the development of cascade and multicomponent reactions for the efficient construction of complex molecules from simple precursors. wikipedia.org These strategies are particularly valuable for the synthesis of substituted this compound derivatives, offering high atom economy and operational simplicity.
Smiles-Truce Rearrangement Facilitated Pyrrolidinone Construction
A novel and powerful approach to functionalized pyrrolidinones involves a cascade reaction featuring a Smiles-Truce rearrangement. acs.orgnih.gov This one-pot, metal-free method utilizes the reaction of arylsulfonamides with activated cyclopropane (B1198618) diesters under basic conditions. acs.orgnih.govacs.orgnih.gov The reaction proceeds through a three-step sequence:
Nucleophilic Ring-Opening: The sulfonamide acts as a nucleophile, opening the activated cyclopropane ring. acs.orgnih.gov
Smiles-Truce Aryl Transfer: The resulting enolate undergoes a Smiles-Truce rearrangement, leading to the transfer of the aryl group. acs.orgnih.gov
Lactam Formation: Subsequent intramolecular cyclization of the amine onto the ester functionality forms the pyrrolidinone ring. acs.orgnih.gov
This strategy is highly modular and allows for the synthesis of a variety of α-arylated pyrrolidinones. acs.orgthieme-connect.com The reaction tolerates a range of functional groups on both the arylsulfonamide and the cyclopropane components. thieme-connect.com
Chemo- and Regioselective One-Pot Transformations
One-pot transformations that exhibit high chemo- and regioselectivity are highly sought after in organic synthesis. For the synthesis of substituted pyrrolidinones, several efficient methods have been developed.
One such method involves a one-pot, three-component reaction using β-cyclodextrin as a supramolecular catalyst in an aqueous medium. bohrium.com This green chemistry approach combines aldehydes, amines, and dimethylacetylenedicarboxylate or diethylacetylenedicarboxylate to produce substituted pyrrolidin-2-ones. bohrium.com The use of β-cyclodextrin not only accelerates the reaction but also provides a recyclable and environmentally benign catalytic system. bohrium.com
Another example is the ultrasound-promoted, one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a catalyst in ethanol. rsc.orgrsc.org This method is characterized by short reaction times, high yields, and a simple work-up procedure. rsc.org The regioselectivity of these reactions is often controlled by the nature of the starting materials and the reaction conditions.
Enantioselective and Stereocontrolled Synthesis of Chiral this compound Precursors
The development of enantioselective methods for the synthesis of chiral pyrrolidinones is of paramount importance due to the prevalence of these structures in pharmaceuticals.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. For instance, divergent annulations of pyrrolidinone-based Morita–Baylis–Hillman (MBH) carbonates with 2-arylideneindane-1,3-diones can be achieved with high diastereoselectivity using organocatalysts like DMAP and PPh3. acs.org While this specific example leads to spirocyclic systems, the underlying principles of activating pyrrolidinone-based substrates for asymmetric transformations are broadly applicable.
Enzymatic cascade reactions have also been successfully employed for the stereoselective synthesis of γ-lactams. researchgate.net By combining an ene reductase (ERED) and an imine reductase (IRED), α,β-unsaturated γ-ketoesters can be converted into chiral γ-lactams with multiple stereogenic centers. researchgate.net This biocatalytic approach offers excellent stereocontrol and operates under mild, environmentally friendly conditions. researchgate.net
Furthermore, the asymmetric hydrogenation of substituted pyrroles using chiral catalysts provides a direct route to enantiomerically enriched pyrrolidines, which can then be converted to the corresponding pyrrolidinones. researchgate.net For example, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester proceeds with high diastereoselectivity to yield the corresponding pyrrolidine (B122466) derivative. researchgate.net
Asymmetric Catalysis in Pyrrolidinone Stereocenter Induction
The introduction of a stereocenter into the pyrrolidinone core is a critical step for creating chiral molecules with specific biological or physical properties. Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a premier strategy for this purpose. diva-portal.org While this compound itself is achiral, the principles of asymmetric catalysis are directly applicable to the synthesis of its functionally modified analogues where a stereocenter is introduced, for instance, by substitution at the C4 position or by modification of the ketone.
Key strategies in asymmetric catalysis for pyrrolidinone synthesis include:
Transition Metal Catalysis : This approach involves a central metal atom, typically a transition metal like palladium, ruthenium, or copper, coordinated to a chiral ligand. diva-portal.orgumich.edu The chiral ligand creates a chiral environment around the metal center, directing the stereochemical outcome of the reaction. For instance, palladium-catalyzed asymmetric allylic alkylation and carboamination reactions have been developed to construct chiral pyrrolidines and related heterocycles. diva-portal.orgumich.edu The choice of the chiral phosphine (B1218219) ligand is crucial, as it can significantly influence both the yield and the enantiomeric excess (ee) of the product.
Organocatalysis : This branch of catalysis uses small, chiral organic molecules to induce asymmetry. Chiral phosphoric acids, for example, have been shown to effectively catalyze intramolecular asymmetric aza-Michael reactions to form substituted pyrrolidines with high yields and enantioselectivity. whiterose.ac.uk This method avoids the use of potentially toxic and expensive metals.
Memory of Chirality : This intriguing concept involves the transfer of chirality from a temporary stereocenter to an intermediate, such as an axially chiral enolate, which then directs the formation of a new, stable stereocenter. researchgate.net This strategy allows for asymmetric induction without the need for an external chiral source in certain reactions.
The table below summarizes catalytic systems that are relevant for inducing stereocenters in pyrrolidine-based structures.
| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Potential Application for Analogues |
| Transition Metal | Pd₂(dba)₃ / (S)-Phanephos | Asymmetric Carboamination | Synthesis of chiral 4-aryl-5,5-dimethylpyrrolidin-3-ones |
| Transition Metal | RuCl(R,R)-Tsdpen | Asymmetric Hydrogenation | Desymmetrization of prochiral precursors to chiral hydroxy-pyrrolidinones |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric aza-Michael Addition | Enantioselective cyclization to form substituted chiral pyrrolidinones |
Diastereoselective Approaches and Chiral Resolution Techniques
When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is essential. Furthermore, for racemic mixtures—those containing equal amounts of two enantiomers—chiral resolution is required to isolate the desired enantiomer.
Diastereoselective Synthesis Diastereoselective synthesis aims to preferentially form one diastereomer over others. For analogues of this compound, this could involve reactions like a diastereoselective Friedel-Crafts alkylation of a cyclic enecarbamate precursor to prepare 5-heteroaryl-substituted prolines, a related class of cyclic amino acids. nih.gov Another powerful strategy is the desymmetrization of a prochiral starting material. For example, the catalytic desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones has been used to construct three stereocenters with excellent control. dicp.ac.cn This principle could be adapted for creating complex, substituted pyrrolidinone analogues.
Chiral Resolution Techniques Chiral resolution is the process of separating a racemic mixture into its pure enantiomers. numberanalytics.com This is a crucial process as different enantiomers of a molecule can have vastly different biological activities. numberanalytics.com
Common methods include:
Diastereomeric Salt Formation : This classic method involves reacting the racemic mixture (e.g., a racemic carboxylic acid derivative of the pyrrolidinone) with a single enantiomer of a chiral resolving agent (e.g., an amine like (R)- or (S)-1-phenylethylamine). numberanalytics.comnih.gov This reaction forms two diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by crystallization. numberanalytics.com Subsequent removal of the resolving agent yields the separated enantiomers.
Chromatographic Methods : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate enantiomers by using a chiral stationary phase (CSP). numberanalytics.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. Supercritical fluid chromatography (SFC) is an increasingly popular technique that offers rapid and efficient chiral separations. lcms.cz
The following table outlines common chiral resolution techniques.
| Technique | Principle | Example Application |
| Diastereomeric Salt Formation | Racemate is converted into a mixture of diastereomers with a chiral resolving agent, which are then separated by crystallization. numberanalytics.comtcichemicals.com | Resolution of racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids using (R)- or (S)-1-phenylethylamine. nih.gov |
| Chiral HPLC/SFC | Enantiomers are separated based on differential interaction with a chiral stationary phase. numberanalytics.comlcms.cz | Separation of enantiomers of pesticides like metalaxyl. lcms.cz |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer in the racemic mixture, allowing for separation of the reacted and unreacted forms. numberanalytics.com | Used in the stereocontrolled synthesis of polyhydroxylated compounds. google.com |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govpandawainstitute.com Applying these principles to the synthesis of this compound can enhance safety, reduce environmental impact, and improve economic viability.
Atom Economy Maximization and Waste Minimization in Synthetic Routes
A central tenet of green chemistry is maximizing the incorporation of all materials used in the process into the final product. nih.gov
Atom Economy : This metric measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. savemyexams.comrsc.org Reactions with high atom economy, such as addition reactions, are preferred as they generate fewer byproducts. savemyexams.com Designing synthetic routes that maximize atom economy is crucial for minimizing waste. science-revision.co.uk
E-Factor (Environmental Factor) : The E-factor is a complementary metric that quantifies the mass of waste produced per unit of product. chembam.com A lower E-factor signifies a greener process. The pharmaceutical industry has historically had very high E-factors, highlighting the need for more efficient and less wasteful synthetic strategies. chembam.com
Strategies to improve these metrics in pyrrolidinone synthesis include adopting catalytic routes and multicomponent reactions (MCRs). MCRs, where multiple starting materials react in a single step to form the product, are particularly advantageous as they often reduce the number of synthetic steps, decrease solvent use, and improve atom economy. tandfonline.com For example, a solvent-free, catalyst-free MCR for synthesizing polysubstituted 2-pyrrolidinones has been reported with high yields and short reaction times. tandfonline.com
Exploration of Sustainable Solvents and Reaction Conditions
Many traditional organic solvents are volatile, toxic, and environmentally harmful. chemcopilot.com A key goal of green chemistry is to replace these with safer, more sustainable alternatives or to eliminate their use altogether.
Green Solvents : Research has identified several greener alternatives to commonly used reprotoxic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). chemcopilot.comnih.gov These include bio-derived solvents such as dihydrolevoglucosenone (Cyrene) and γ-valerolactone (GVL), which have shown comparable performance to NMP in some applications. nih.gov For peptide synthesis, which shares chemistry with pyrrolidinone synthesis, N-octyl pyrrolidone (NOP) has been identified as a promising green solvent. rsc.org
Solvent-Free Reactions : Conducting reactions under neat (solvent-free) conditions is an ideal approach to waste reduction. tandfonline.com Grinding techniques and microwave-assisted synthesis can facilitate solvent-free reactions, often leading to shorter reaction times and cleaner processes. tandfonline.comtandfonline.com
The table below compares properties of conventional and green solvents.
| Solvent | Type | Key Properties/Concerns | Reference |
| N-Methyl-2-pyrrolidone (NMP) | Conventional | Dipolar aprotic; widely used but has reproductive toxicity concerns. | chemcopilot.comnih.gov |
| Dihydrolevoglucosenone (Cyrene) | Green/Bio-derived | Biodegradable; derived from waste cellulose; effective alternative to dipolar aprotic solvents. | nih.gov |
| γ-Valerolactone (GVL) | Green/Bio-derived | Biodegradable; derived from lignocellulosic biomass; used in food/perfume industries. | nih.gov |
| N-Octyl Pyrrolidone (NOP) | Green | Good swelling and coupling efficiency in peptide synthesis; can be recovered by distillation. | rsc.org |
Catalytic Strategies for Environmentally Benign Production
Catalysis is a cornerstone of green chemistry because catalysts, used in small amounts, can increase reaction efficiency, enable reactions under milder conditions (lower temperature and pressure), and improve selectivity, all of which contribute to a more sustainable process. nih.gov
Homogeneous and Heterogeneous Catalysis : Both types of catalysis are employed to make chemical transformations greener. Homogeneous catalysts, like the Co/Mn/Br system used for oxidizing the biomass-derived platform chemical 5-hydroxymethylfurfural (B1680220) (HMF), can offer high selectivity and efficiency. unibo.it Heterogeneous catalysts are often favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. rsc.org
Biocatalysis : The use of enzymes (biocatalysts) offers significant environmental benefits. Enzymes operate under mild conditions (physiological temperature and pH in water), are highly selective, and are biodegradable. google.com Aldolases, for instance, are enzymes that form carbon-carbon bonds with high stereocontrol and are considered an environmentally friendly alternative for synthesizing complex chiral molecules. google.com
Photocatalysis : Photochemical reactions, which use light to drive chemical transformations, are considered a green technology. nih.gov Photocatalysis can enable unique reaction pathways and often proceeds at ambient temperature, reducing the energy input required compared to thermally driven processes. nih.govfrontiersin.org
These catalytic strategies offer powerful tools for developing environmentally benign production routes for this compound and its derivatives, aligning chemical manufacturing with the principles of sustainability.
Chemical Reactivity and Derivatization Strategies for 5,5 Dimethylpyrrolidin 3 One
Intramolecular and Intermolecular Transformations of the Carbonyl Functionality
The carbonyl group at the C3 position is a key site for a wide array of chemical modifications. Its electrophilic nature allows for reactions with various nucleophiles, leading to new carbon-carbon and carbon-heteroatom bonds.
Intermolecular reactions are fundamental to expanding the molecular complexity of the 5,5-dimethylpyrrolidin-3-one core. Standard ketonic reactions such as reductive amination, Wittig reactions, and aldol condensations can be employed to introduce diverse substituents. For instance, reaction with primary amines under reducing conditions can yield 3-amino-5,5-dimethylpyrrolidine derivatives.
Intramolecular transformations can be utilized to create bicyclic or more complex fused-ring systems. Derivatives of this compound bearing an appropriately positioned nucleophilic group can undergo intramolecular cyclization. For example, a side chain with a terminal alcohol or amine attached at the nitrogen could be induced to react with the C3-carbonyl to form a fused oxazolidine or imidazolidine ring, respectively. The specific outcomes of these reactions are highly dependent on the reaction conditions and the nature of the substituents.
Nitrogen Atom Reactivity and N-Substitution Pathways
The secondary amine within the pyrrolidinone ring is a versatile handle for derivatization. Its nucleophilicity allows for a variety of N-substitution reactions, which can significantly alter the steric and electronic properties of the molecule.
Common N-substitution pathways include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base leads to N-alkylated derivatives. This is a straightforward method to introduce simple alkyl chains or more complex moieties.
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives. This modification introduces an amide functionality, which can influence the compound's polarity and hydrogen bonding capabilities. An example of such a derivative is 5,5-dimethyl-1-(oxane-4-carbonyl)pyrrolidin-3-one nih.gov.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, introducing aromatic systems directly onto the nitrogen atom.
Michael Addition: The nitrogen atom can act as a nucleophile in Michael additions to α,β-unsaturated systems, allowing for the introduction of a variety of functionalized side chains.
These N-substitution strategies are critical for modulating the pharmacological and physicochemical properties of this compound derivatives in drug discovery programs.
Modifications and Functionalization at Peripheral Alkyl Positions
Functionalization of the pyrrolidinone ring at positions other than the nitrogen or carbonyl group allows for fine-tuning of the molecular structure. The primary sites for such modifications are the C2 and C4 methylene (B1212753) positions and the C5-gem-dimethyl groups.
C4 Position: The methylene group at C4, being alpha to the carbonyl, is the most activated position for functionalization. Enolate formation under basic conditions allows for subsequent reactions with electrophiles. For example, alkylation, acylation, or halogenation can be achieved at this position to introduce a variety of substituents.
C2 Position: The C2 methylene group is less activated than the C4 position. However, under specific conditions, such as using strong bases or employing directing groups, functionalization at this position may be possible.
C5-Methyl Groups: The gem-dimethyl groups at the C5 position are generally unreactive due to the lack of activating groups and the steric hindrance of the quaternary carbon. Radical-based functionalization might be a potential strategy, but it would likely suffer from a lack of selectivity.
The selective functionalization at these positions is essential for creating a library of analogs with systematic structural variations for structure-activity relationship studies.
Ring-Opening, Ring-Contraction, and Ring-Expansion Reactions of the Pyrrolidinone Nucleus
Modifications involving the core heterocyclic structure can lead to significant changes in the molecular scaffold, providing access to different classes of compounds.
Ring-Opening Reactions: The pyrrolidinone ring can be opened under certain conditions. For instance, hydrolysis of the amide bond (although generally stable) under harsh acidic or basic conditions would lead to an amino acid derivative. Reductive cleavage could also be a pathway to open the ring. Such reactions transform the cyclic scaffold into a linear one, which can be a precursor for other synthetic targets chim.itresearchgate.net.
Ring-Expansion Reactions: Ring expansion of the five-membered pyrrolidinone to a six-membered piperidinone or other larger rings is a valuable transformation. This can sometimes be achieved through rearrangements, such as the Tiffeneau-Demjanov rearrangement, if appropriate functional groups are present on the ring.
Ring-Contraction Reactions: While less common for this specific system, ring-contraction reactions could potentially form four-membered azetidine rings. These transformations typically require specific precursors and reaction conditions, often involving photochemical methods or rearrangements of specifically substituted derivatives.
These skeletal transformations are powerful tools for generating novel heterocyclic systems that may possess unique biological activities.
Rational Design of Derivatives through Selective Functionalization
The rational design of derivatives of this compound is a key strategy in medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic properties. This involves the targeted introduction of chemical groups at specific positions on the scaffold.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR studies would involve the systematic modification of different parts of the molecule and assessing the impact on a specific biological target.
Key modifications for SAR studies include:
N-Substituents: Varying the size, polarity, and charge of the substituent on the nitrogen atom can probe the requirements of the binding pocket.
C3-Carbonyl Derivatives: Converting the carbonyl to other functional groups (e.g., hydroxyl, amine, substituted alkenes) explores the importance of the hydrogen bond acceptor and the steric tolerance at this position.
C4-Substituents: Introducing substituents at the C4 position can explore additional binding interactions and influence the conformation of the ring.
By generating a library of compounds with these systematic variations, researchers can build a model of the pharmacophore required for optimal activity mdpi.comnih.govresearchgate.net.
Table 1: Potential Modification Sites for SAR Studies
| Position | Type of Modification | Rationale |
|---|---|---|
| N1 | Alkylation, Acylation, Arylation | Explore steric and electronic effects on binding affinity. |
| C3 | Reductive Amination, Wittig | Modify hydrogen bonding and explore steric bulk tolerance. |
Conjugation of the this compound scaffold to other molecules, such as peptides, fluorophores, or other pharmacophores, can lead to novel chemical entities with tailored properties. The synthesis of these conjugates relies on the selective functionalization of the core scaffold to introduce a reactive handle for linkage.
Common strategies for conjugation include:
Amide Bond Formation: A carboxylic acid functionality can be introduced, for example, at the N1 position via an alkylating agent with a terminal ester group, which is then hydrolyzed. This acid can then be coupled with an amine-containing molecule using standard peptide coupling reagents.
Click Chemistry: An azide or alkyne group can be installed on the pyrrolidinone scaffold. This allows for efficient and specific conjugation with a partner molecule bearing the corresponding functional group via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.
Thiol-Maleimide Ligation: Introduction of a thiol or maleimide group allows for covalent linkage to proteins or other molecules containing the complementary functionality.
These synthetic approaches enable the creation of complex molecular constructs for applications in chemical biology, diagnostics, and drug delivery.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 5,5-dimethylpyrrolidin-3-one derivatives, and how can purification be optimized?
- Methodological Answer : Cyclization of precursor compounds (e.g., substituted indoles or pyrroles) using base-assisted conditions, followed by purification via column chromatography with gradient elution (e.g., ethyl acetate/PE 1:3–1:1) or recrystallization from ethanol. These methods yield high-purity solids (61–86% yields) with defined melting points .
Q. How should researchers characterize synthesized this compound derivatives using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions and ring saturation, FTIR for functional group validation (e.g., lactam C=O stretch at ~1700 cm⁻¹), and HRMS for molecular weight verification. Cross-reference spectral data with synthetic intermediates to resolve ambiguities .
Q. What solvent systems and pH conditions are optimal for chromatographic analysis of pyrrolidinone derivatives?
- Methodological Answer : Use ammonium acetate buffer (15.4 g/L) adjusted to pH 6.5 with acetic acid for HPLC assays. This stabilizes polar derivatives and improves peak resolution, particularly for fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound analogs?
- Methodological Answer : Employ triangulation by comparing NMR/FTIR data across structurally similar compounds (e.g., 5-aryl-substituted pyrrolidinones). For example, discrepancies in carbonyl shifts may arise from crystal packing effects, necessitating X-ray diffraction validation . Integrate computational tools (e.g., DFT calculations) to model electronic environments and validate assignments .
Q. What strategies optimize multi-step synthesis of this compound derivatives with sensitive functional groups (e.g., fluoro or amino substituents)?
- Methodological Answer : Protect reactive groups (e.g., amines) using trityl or acetyl moieties during cyclization. For example, (S)-5-(trityloxymethyl)pyrrolidin-2-one derivatives (98% purity) are stabilized via steric hindrance, enabling subsequent deprotection without side reactions .
Q. How do computational models predict the reactivity of this compound in receptor-binding studies?
- Methodological Answer : Use hybrid receptor-response models combining wet-lab agonistic profiles (e.g., heterologous expression of 464 receptors) with meta-analysis of existing datasets. Tune parameters to prioritize steric and electronic features (e.g., fluorine’s electronegativity) influencing binding affinity .
Methodological Frameworks
Q. What statistical approaches ensure reliability in quantitative characterization studies?
- Methodological Answer : Apply external validation (e.g., spiked recovery tests) and internal consistency checks (e.g., Cronbach’s α >0.7) for assays. For qualitative studies, use member checking and triangulation (e.g., cross-verifying NMR with HRMS) to enhance credibility .
Q. How can mixed-method research designs improve mechanistic studies of pyrrolidinone derivatives?
- Methodological Answer : Integrate quantitative kinetic data (e.g., reaction rates) with qualitative crystallographic analysis to map steric effects. Longitudinal designs linking synthetic conditions (e.g., solvent polarity) to yield trends can reveal hidden variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
